3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a chemical compound that is part of the 1,2,4-benzothiadiazine 1,1-dioxides family . This family of compounds is known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Synthesis Analysis
The most common method for synthesizing 1,2,4-thiadiazine 1,1-dioxides, which includes this compound, is the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes .Molecular Structure Analysis
The molecular structure of this compound is part of the parent thiadiazine structures, having a molecular formula of C3H4N2S . The sulfur atom is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis
This compound has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds .Scientific Research Applications
Anticancer Activity
A study by Sławiński et al. (2015) synthesized novel derivatives of pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine dioxides and tested them for anticancer activity. Some derivatives exhibited reasonable to moderate activity against human cancer cell lines, including HCT-116, MCF-7, and HeLa. This highlights the potential use of these compounds in developing new anticancer therapies (Sławiński et al., 2015).
Cognitive Enhancement
Francotte et al. (2013) focused on developing thiophenic analogues of benzothiadiazine dioxides as potent potentiators of AMPA receptors, a type of glutamate receptor. These compounds, including 6-chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine dioxide, demonstrated significant cognitive-enhancing properties in vivo, suggesting their potential application in treating cognitive impairments (Francotte et al., 2013).
Vasorelaxant Properties
Pirotte et al. (2000) synthesized a series of 3-alkylamino-4H-pyrido[2,3-e]-1,2,4-thiadiazine dioxides with structures similar to diazoxide and pinacidil. These compounds exhibited vasorelaxant properties on vascular smooth muscle cells, indicating their potential use in vascular-related therapies (Pirotte et al., 2000).
Homogeneous Catalysis
Khazaei et al. (2015) reported the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a homogeneous catalyst in the synthesis of various derivatives in aqueous media. This study demonstrates the role of these compounds in facilitating chemical reactions, aligning with green chemistry principles (Khazaei et al., 2015).
Tuberculostatic and Anticancer Activity
Gobis et al. (2013) synthesized novel 1,2,4-thiadiazine dioxides and evaluated them for their tuberculostatic and anticancer activities. Several compounds showed promising results in inhibiting the growth of renal and non-small cell lung cancer cell lines, indicating their potential application in cancer therapy (Gobis et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3,4-dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c10-12(11)6-3-7-2-1-5(6)8-4-9-12/h1-3,8-9H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATQZYCNXQKBBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=NC=C2)S(=O)(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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